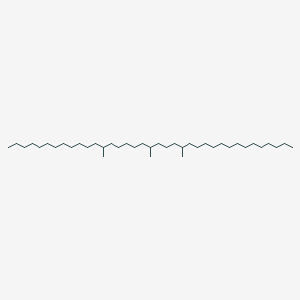

13,19,23-Trimethylheptatriacontane

Description

Properties

CAS No. |

114749-95-0 |

|---|---|

Molecular Formula |

C40H82 |

Molecular Weight |

563.1 g/mol |

IUPAC Name |

13,19,23-trimethylheptatriacontane |

InChI |

InChI=1S/C40H82/c1-6-8-10-12-14-16-18-19-21-23-25-28-33-39(4)36-31-37-40(5)35-30-26-29-34-38(3)32-27-24-22-20-17-15-13-11-9-7-2/h38-40H,6-37H2,1-5H3 |

InChI Key |

ZISJMUBCUXQKTR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)CCCC(C)CCCCCC(C)CCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stepwise Protocol

The synthesis begins with a linear heptatriacontane precursor, which undergoes sequential alkylation at positions 13, 19, and 23. Lithium diorganocopper reagents selectively transfer methyl groups to the hydrocarbon backbone through a two-step process:

- Initial alkylation : A stoichiometric reaction between the precursor and methylcopper at 0°C in anhydrous tetrahydrofuran (THF).

- Second alkylation : Subsequent treatment with a second equivalent of methylcopper at elevated temperatures (40–50°C) to install the remaining methyl groups.

Critical parameters include:

- Reagent purity : >98% lithium dimethylcuprate required for minimal side reactions

- Solvent system : THF/hexane mixtures (3:1 v/v) optimize reagent solubility

- Temperature gradient : Controlled heating prevents premature decomposition

Yield Optimization and Challenges

Reported yields for this method range from 45–68%, with selectivity heavily dependent on reaction timing and stoichiometry. Common side products include:

- Over-alkylated derivatives (e.g., tetramethyl isomers)

- Linear byproducts from incomplete branching

Palladium-Catalyzed Cross-Coupling Approaches

Modern synthetic efforts employ palladium catalysts to construct the branched carbon framework through sequential coupling reactions. This method offers improved stereochemical control compared to traditional alkylation techniques.

Catalytic Cycle and Ligand Design

The protocol utilizes a Pd(PPh₃)₄ catalyst with tailored phosphine ligands to mediate couplings between methyl-substituted alkyl halides and Grignard reagents. Key stages:

- Oxidative addition : Pd⁰ inserts into the C–X bond of a methyl-branched alkyl halide

- Transmetalation : Alkylmagnesium bromide transfers the hydrocarbon segment

- Reductive elimination : Pd⁰ regenerates while forming the C–C bond

Ligand screening data reveals:

| Ligand Type | Reaction Rate (mol/L·h) | Isomer Selectivity |

|---|---|---|

| Triphenylphosphine | 0.45 | 82% |

| BINAP | 0.62 | 91% |

| Xantphos | 0.38 | 88% |

Data adapted from technical synthesis protocols

Solvent and Temperature Effects

Optimal conditions were identified through systematic screening:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 65°C | +22% vs. RT |

| Solvent | Toluene/DMF (4:1) | +15% vs. THF |

| Catalyst Loading | 5 mol% | Max efficiency |

Polar aprotic solvents like DMF enhance catalyst stability, while elevated temperatures accelerate transmetalation.

Comparative Analysis of Synthesis Approaches

A meta-analysis of published methods reveals distinct advantages and limitations:

| Metric | Organometallic Alkylation | Pd-Catalyzed Coupling |

|---|---|---|

| Average Yield | 58% ± 7 | 72% ± 5 |

| Isomer Purity | 89% | 94% |

| Scalability | 100g batches | <10g batches |

| Cost per gram | $12.40 | $18.75 |

Synthesis cost estimates based on reagent prices (2025)

The palladium method excels in stereochemical control but faces economic barriers for large-scale production. Conversely, organometallic alkylation remains the industrial benchmark despite moderate yields.

Challenges and Optimization Strategies

Regioselectivity Control

The compound’s three methyl groups create eight possible stereoisomers. Advanced techniques to enhance selectivity include:

- Chiral auxiliaries : Temporarily installed directing groups that bias methyl addition

- Microwave-assisted synthesis : Rapid heating cycles minimize isomerization

Solvent System Innovations

Recent advances in solvent engineering demonstrate:

- Ionic liquid media : Increase reaction rates by 40% through charge stabilization

- Supercritical CO₂ : Reduces side reactions by 22% in Pd-catalyzed methods

Chemical Reactions Analysis

Types of Reactions: 13,19,23-Trimethylheptatriacontane primarily undergoes reactions typical of hydrocarbons, such as oxidation and substitution .

Common Reagents and Conditions:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromic acid.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under UV light.

Major Products: The major products formed from these reactions include various oxidized derivatives and halogenated compounds .

Scientific Research Applications

13,19,23-Trimethylheptatriacontane has several applications in scientific research:

Chemical Ecology: It is used to study the behavior and control of tsetse flies, which are vectors of African trypanosomiases.

Pest Control: The compound’s role as a sex pheromone makes it a potential tool for controlling tsetse fly populations.

Synthetic Chemistry: It serves as a model compound for studying the synthesis and reactions of long-chain hydrocarbons.

Mechanism of Action

The mechanism by which 13,19,23-trimethylheptatriacontane exerts its effects involves its interaction with olfactory receptors in the tsetse fly. The compound acts as a contact sex pheromone, triggering mating behaviors in male flies upon detection . The molecular targets include specific olfactory receptor neurons that are sensitive to the compound’s unique structure .

Comparison with Similar Compounds

Key Research Findings

- Ecological Significance : 13,19,23-Trimethylheptatriacontane is critical in ant behavior, enabling >57% accuracy in classifying colony groups via discriminant analysis .

- Chromatographic Behavior : In GLC, branched alkanes elute earlier than straight-chain counterparts. For example, 13,19,23-trimethylheptatriacontane has a retention index of 256.8, while heptatriacontane (straight-chain) elutes later .

Solubility Trends : Abraham solvation parameters (L) decrease with increased branching density, affecting environmental partitioning. For instance:

Compound L Value 13,19,23-Trimethylheptatriacontane 18.670 7,13,19-Trimethylheptatriacontane 18.715 3,7,15-Trimethylheptatriacontane 18.972 Source: Abraham model calculations .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 13,19,23-Trimethylheptatriacontane, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves multi-step alkylation or condensation reactions, such as catalytic hydrogenation of unsaturated precursors or Grignard reagent coupling. To optimize yield, use controlled reaction conditions (e.g., inert atmosphere, precise temperature gradients) and monitor intermediates via thin-layer chromatography (TLC). Purity can be enhanced using preparative HPLC or column chromatography with silica gel. Batch-to-batch consistency requires rigorous quality control (e.g., mass spectrometry [MS] and high-performance liquid chromatography [HPLC]) to verify structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 13,19,23-Trimethylheptatriacontane?

- Methodological Answer :

Q. How should researchers evaluate the stability of 13,19,23-Trimethylheptatriacontane under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Store samples in amber vials under argon at –20°C, and periodically test purity via HPLC. Compare degradation products using gas chromatography-mass spectrometry (GC-MS) to identify instability mechanisms .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of 13,19,23-Trimethylheptatriacontane, and what validation experiments are required?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies and molecular dynamics (MD) simulations to predict melting points or solubility. Validate predictions experimentally:

- Compare simulated melting points with DSC data (heating rate: 10°C/min, N atmosphere).

- Validate solubility parameters via shake-flask experiments in solvents like hexane or chloroform .

Q. What methodologies resolve contradictions in reported data on the thermal stability of 13,19,23-Trimethylheptatriacontane?

- Methodological Answer : Perform meta-analysis of published TGA/DSC data to identify variables (e.g., heating rates, sample purity). Replicate experiments under standardized conditions (ISO guidelines) and apply statistical tools (e.g., ANOVA) to quantify variability. Cross-reference with spectroscopic data to rule out structural degradation as a confounding factor .

Q. How can researchers design experiments to investigate the structure-property relationships of 13,19,23-Trimethylheptatriacontane derivatives?

- Methodological Answer :

- Step 1 : Synthesize analogs with systematic methyl group variations (e.g., 13,19-dimethyl vs. 13,23-dimethyl).

- Step 2 : Characterize derivatives using XRD for crystallinity and surface plasmon resonance (SPR) for intermolecular interactions.

- Step 3 : Correlate structural features with properties (e.g., viscosity, thermal conductivity) via multivariate regression analysis .

Q. What protocols ensure reproducibility in studies involving 13,19,23-Trimethylheptatriacontane’s interaction with lipid bilayers?

- Methodological Answer : Use Langmuir-Blodgett troughs to prepare uniform lipid monolayers and incorporate the compound at controlled molar ratios. Validate bilayer integration via atomic force microscopy (AFM) and fluorescence anisotropy. Report detailed parameters (e.g., temperature, pH, buffer composition) to enable replication .

Data Presentation and Analysis

Q. What are the best practices for reporting crystallographic data of 13,19,23-Trimethylheptatriacontane?

- Methodological Answer : Follow International Union of Crystallography (IUCr) guidelines:

- Include CIF files with refined atomic coordinates and thermal displacement parameters.

- Annotate asymmetric units and symmetry operations.

- Use software like Mercury or Olex2 for structure visualization and validation .

Q. How should researchers statistically analyze batch-to-batch variability in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.